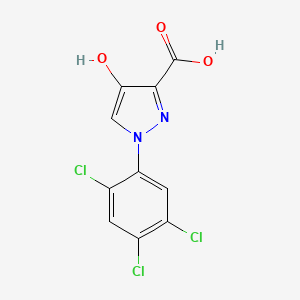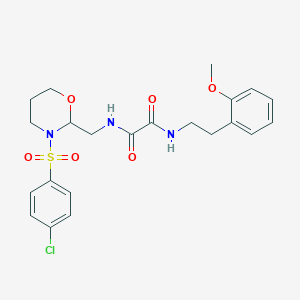
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Soil Mobility and Environmental Impact
Transport Characteristics in Soil : Chlorsulfuron, a sulfonylurea herbicide with structural similarities to the specified compound, shows notable soil persistence, which raises interest in its mobility in agricultural soils. Studies on chlorsulfuron transport in both disturbed and undisturbed soil columns provide insights into its environmental mobility and potential impact (Veeh et al., 1994).
Impact on Pedospheric Sorption : The sorption behavior of Chlorsulfuron in soils from various geographical locations has been investigated. This study helps in understanding how soil's physicochemical composition affects the sorption of compounds like Chlorsulfuron (Ahmad, 2017).
Chemical Synthesis and Molecular Structure
Synthesis of Related Compounds : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is relevant to the synthesis of compounds structurally related to the specified chemical (Mamedov et al., 2016).
Molecular Interaction Studies : The study of molecular interactions, such as those of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides insight into the binding mechanisms and structural relationships of similar sulfonyl and chlorophenyl compounds (Shim et al., 2002).
Environmental Remediation
- Adsorbed Herbicide Remediation : A study on the eco-friendly remediation of Chlorsulfuron, a compound with structural resemblance, using walnut shells derived activated carbon provides a perspective on how similar compounds might be treated in the environment (Ahmad, 2020).
Spectroscopic Investigation and Tautomerism
Sulfonamide Derivatives Analysis : Research on sulfonamide derivatives, including spectroscopic investigation and electronic properties, offers valuable insights into the molecular characteristics and stability of related compounds (Mahmood et al., 2016).
Tautomerism in Sulfonamide Derivatives : The study of sulfonamide-sulfonimide tautomerism in sulfonamide-1,2,4-triazine derivatives, which are structurally similar, sheds light on the behavior of such compounds under various conditions (Branowska et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O6S/c1-31-19-6-3-2-5-16(19)11-12-24-21(27)22(28)25-15-20-26(13-4-14-32-20)33(29,30)18-9-7-17(23)8-10-18/h2-3,5-10,20H,4,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMYZADKWGBIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)
![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)
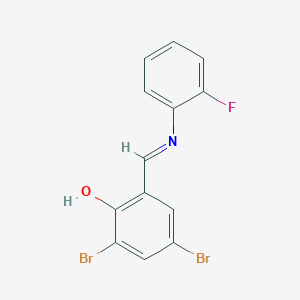
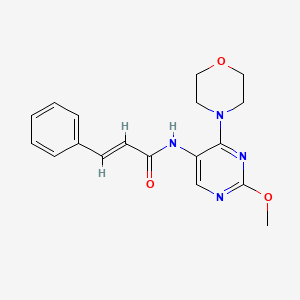

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)
![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)
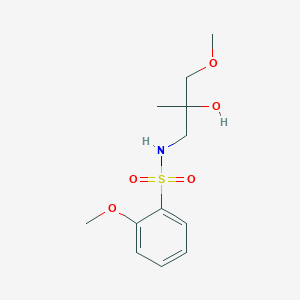
![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)
